molecular formula C14H10Cl2O2 B6403074 4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% CAS No. 1261932-18-6

4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95%

Cat. No. B6403074
CAS RN: 1261932-18-6
M. Wt: 281.1 g/mol
InChI Key: KCLFTVUOWDPIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% (4-C2C4MPA) is an organic compound with the molecular formula C10H7Cl3O2. It is a white crystalline solid with a melting point of 157-159 °C. 4-C2C4MPA is used in a variety of scientific research applications, including organic synthesis and pharmaceuticals. It has a wide range of biochemical and physiological effects and has been studied extensively in laboratory experiments.

Scientific Research Applications

4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used in organic synthesis and pharmaceuticals as a starting material for the synthesis of other compounds. It is also used in the synthesis of pesticides and herbicides, and as an intermediate in the synthesis of pharmaceuticals. 4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% is also used in the synthesis of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% is not fully understood. It is believed to act as a proton donor, donating a proton to a nucleophile in a reaction. This proton donation can lead to a variety of reactions, including the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have anti-cancer properties and to inhibit the growth of cancer cells. In addition, 4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% has been shown to have antitumor effects, and to reduce the toxicity of certain drugs.

Advantages and Limitations for Lab Experiments

4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. It is also relatively inexpensive and is stable under a variety of conditions. However, 4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% is toxic and should be handled with care. It should also be stored in an airtight container and kept away from heat and light.

Future Directions

There are several potential future directions for 4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95%. One potential direction is to further investigate its anti-cancer properties. This could include studying its effects on different types of cancer cells and exploring potential combinations with other drugs or compounds. Another potential direction is to investigate its effects on other diseases, such as cardiovascular disease and diabetes. Additionally, further research could be conducted to explore its potential use in other applications, such as drug delivery. Finally, further research could be conducted to explore its potential use as a pesticide or herbicide.

Synthesis Methods

4-Chloro-2-(2-chloro-4-methylphenyl)benzoic acid, 95% can be synthesized by several methods. The most common method involves the reaction of 4-chloro-2-chloromethylphenol with benzoic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as dimethylformamide. The reaction is carried out at a temperature of 120-140 °C, and the product is a white crystalline solid. Other methods of synthesis include the reaction of 4-chloro-2-chloromethylphenol with ethyl benzoate in the presence of a base and a catalyst, or the reaction of 4-chloro-2-chloromethylphenol with benzoic anhydride in the presence of a base and a catalyst.

properties

IUPAC Name

4-chloro-2-(2-chloro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-2-4-10(13(16)6-8)12-7-9(15)3-5-11(12)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLFTVUOWDPIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690250
Record name 2',5-Dichloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261932-18-6
Record name 2',5-Dichloro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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